molecular formula C20H17Cl2NO2 B5971225 2-({[(3,4-DICHLOROPHENYL)METHYL]AMINO}METHYLIDENE)-5-PHENYLCYCLOHEXANE-1,3-DIONE

2-({[(3,4-DICHLOROPHENYL)METHYL]AMINO}METHYLIDENE)-5-PHENYLCYCLOHEXANE-1,3-DIONE

Cat. No.: B5971225
M. Wt: 374.3 g/mol
InChI Key: XGXZLEAJRFEGEV-UHFFFAOYSA-N
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Description

2-({[(3,4-DICHLOROPHENYL)METHYL]AMINO}METHYLIDENE)-5-PHENYLCYCLOHEXANE-1,3-DIONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclohexane ring with multiple functional groups, including dichlorophenyl and phenyl groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(3,4-DICHLOROPHENYL)METHYL]AMINO}METHYLIDENE)-5-PHENYLCYCLOHEXANE-1,3-DIONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dichlorobenzylamine with cyclohexane-1,3-dione under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-({[(3,4-DICHLOROPHENYL)METHYL]AMINO}METHYLIDENE)-5-PHENYLCYCLOHEXANE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The presence of reactive functional groups allows for substitution reactions, where specific atoms or groups are replaced by others using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired transformations efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-({[(3,4-DICHLOROPHENYL)METHYL]AMINO}METHYLIDENE)-5-PHENYLCYCLOHEXANE-1,3-DIONE has diverse applications in scientific research, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions with biomolecules.

    Medicine: The compound’s potential therapeutic properties are explored for developing new drugs and treatments.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({[(3,4-DICHLOROPHENYL)METHYL]AMINO}METHYLIDENE)-5-PHENYLCYCLOHEXANE-1,3-DIONE involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects. The compound’s structure allows it to bind to these targets and modulate their activity, influencing various cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-({[(3,4-DICHLOROPHENYL)METHYL]AMINO}METHYLIDENE)-5-PHENYLCYCLOHEXANE-1,3-DIONE stands out due to its specific combination of functional groups and structural features, which confer unique chemical reactivity and potential applications. Its dichlorophenyl and phenyl groups, along with the cyclohexane-1,3-dione core, make it a versatile compound for various research and industrial purposes.

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methyliminomethyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2NO2/c21-17-7-6-13(8-18(17)22)11-23-12-16-19(24)9-15(10-20(16)25)14-4-2-1-3-5-14/h1-8,12,15,24H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXZLEAJRFEGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C(=C1O)C=NCC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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